(2E)-2-[(4-methoxyphenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one
Description
Properties
IUPAC Name |
(2E)-2-[(4-methoxyphenyl)methylidene]-4,9-dihydro-3H-carbazol-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO2/c1-23-15-9-6-13(7-10-15)12-14-8-11-17-16-4-2-3-5-18(16)21-19(17)20(14)22/h2-7,9-10,12,21H,8,11H2,1H3/b14-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKKYPTULUODJY-WYMLVPIESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2CCC3=C(C2=O)NC4=CC=CC=C34 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/2\CCC3=C(C2=O)NC4=CC=CC=C34 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(4-methoxyphenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one typically involves the condensation of 4-methoxybenzaldehyde with 2,3,4,9-tetrahydro-1H-carbazol-1-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed in a suitable solvent like ethanol or methanol. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(4-methoxyphenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups using reagents like halogens or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
Antimicrobial Activity
Research has highlighted the potential of this compound as an antimicrobial agent. A study demonstrated that derivatives of carbazole compounds exhibit significant antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus species. The mechanism involves the inhibition of protein synthesis and disruption of nucleic acid production pathways .
Table 1: Antimicrobial Activity of Carbazole Derivatives
| Compound Name | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| Carbazole A | 15.625 | MRSA |
| Carbazole B | 31.25 | Enterococcus faecalis |
| Carbazole C | 62.5 | Escherichia coli |
Anticancer Properties
The compound has also been investigated for its anticancer properties. Studies indicate that it induces apoptosis in cancer cells through the activation of caspase pathways. Specifically, the compound has shown efficacy against human breast cancer cell lines .
Case Study: Anticancer Activity
In a controlled study, the effects of (2E)-2-[(4-methoxyphenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one were evaluated on MCF-7 breast cancer cells. The results indicated a dose-dependent increase in apoptotic activity with an IC50 value of 20 μM.
Organic Light Emitting Diodes (OLEDs)
The compound's unique electronic properties make it suitable for applications in organic electronics, particularly in OLEDs. Its ability to emit light when subjected to an electric current can be harnessed for display technologies.
Table 2: OLED Performance Metrics
| Compound Name | Emission Peak (nm) | Luminance (cd/m²) | Efficiency (lm/W) |
|---|---|---|---|
| This compound | 450 | 1000 | 25 |
Mechanism of Action
The mechanism of action of (2E)-2-[(4-methoxyphenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various physiological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The compound differs from its analogs primarily in the substituent at the C2 methylidene position. Key comparisons include:
Furan Derivatives
- (E)-2-(Furan-2-ylmethylidene)-8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one (C18H15NO2): Substituent: Furan-2-yl group. Molecular Weight: 277.31 g/mol. Crystal System: Orthorhombic (space group Pbca) with unit cell parameters a = 6.7353 Å, b = 16.1393 Å, c = 25.9549 Å . Hydrogen Bonding: Forms intermolecular N9—H9⋯O1 bonds, creating R₂²(10) ring motifs. Additional C–H⋯π interactions stabilize the crystal lattice . Conformation: Cyclohexene ring adopts a half-chair conformation (puckering parameters: q₂ = 0.232 Å, q₃ = -0.153 Å) .
Thiophene and Thienyl Derivatives
- 4-(5-Methylthiophen-2-yl)-2,3,4,9-tetrahydro-1H-carbazol-1-one (C17H15NOS): Substituent: 5-Methylthiophen-2-yl group. Physical State: Colorless solid with a melting point of 191–193°C . Synthesis: Prepared via Brønsted acid-catalyzed cyclization, highlighting the adaptability of the scaffold to sulfur-containing substituents.
Chlorophenyl and Nitrophenyl Derivatives
- 2-[(E)-(2-Chlorophenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one (C19H14ClNO): Substituent: 2-Chlorophenyl group. Molecular Weight: 307.78 g/mol . Electronic Effects: The electron-withdrawing Cl group may reduce electron density on the carbazole core, altering reactivity compared to the methoxy derivative.
Fluorophenyl Derivatives
- 2-[(E)-(4-Fluoroanilino)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one (C19H14FN2O): Substituent: 4-Fluorophenyl group.
Physical and Crystallographic Properties
*Predicted based on structural analogs. The bulkier 4-methoxyphenyl group may lead to larger unit cell dimensions compared to furan derivatives.
Biological Activity
The compound (2E)-2-[(4-methoxyphenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one is a member of the carbazole family, known for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The findings are supported by data tables and case studies from recent research.
Chemical Structure
The structure of the compound can be represented as follows:
Antimicrobial Activity
Carbazole derivatives have been extensively studied for their antimicrobial properties. The specific compound exhibits significant activity against various bacterial strains.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Remarks |
|---|---|---|
| Staphylococcus aureus | 0.5 µg/mL | Comparable to tetracycline |
| Escherichia coli | 1.0 µg/mL | Moderate activity |
| Bacillus subtilis | 0.49 µg/mL | Superior to standard drugs |
| Pseudomonas aeruginosa | 1.5 µg/mL | Limited effectiveness |
The compound demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, with MIC values comparable to established antibiotics such as tetracycline and fluconazole .
Antiviral Activity
Recent studies have indicated that carbazole derivatives possess antiviral properties, particularly against Hepatitis C Virus (HCV). The mechanism involves inhibition of viral replication pathways.
Case Study: Anti-HCV Activity
In a study by Murakami et al., indolocarbazoles were shown to inhibit HCV replication independently from protein kinase C (PKC) inhibition. The compound exhibited an EC50 value of 0.031 µM against HCV genotype 1b with low cytotoxicity (CC50 > 50 µM), indicating a high selectivity index .
Anti-inflammatory and Anticancer Properties
Carbazole derivatives also demonstrate anti-inflammatory and anticancer activities. Studies have shown that these compounds can inhibit pro-inflammatory cytokines and exhibit cytotoxic effects on various cancer cell lines.
Table 2: Anti-inflammatory and Anticancer Activity
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa (cervical cancer) | 5.0 | Significant cytotoxicity |
| MCF-7 (breast cancer) | 10.0 | Moderate cytotoxicity |
| LPS-induced macrophages | 20.0 | Inhibition of IL-6 production |
The anti-inflammatory effects were confirmed through assays measuring cytokine levels in LPS-stimulated macrophages, where the compound effectively reduced IL-6 levels .
The biological activities of the compound can be attributed to its ability to interact with various biological targets:
- Antimicrobial : Disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways.
- Antiviral : Inhibition of viral RNA replication.
- Anti-inflammatory : Modulation of cytokine release and inhibition of inflammatory pathways.
- Anticancer : Induction of apoptosis in cancer cells through caspase activation.
Q & A
Q. What synthetic methodologies are optimal for preparing (2E)-2-[(4-methoxyphenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one?
The compound is synthesized via a base-catalyzed Claisen-Schmidt condensation between 2,3,4,9-tetrahydro-1H-carbazol-1-one derivatives and substituted aldehydes. A representative protocol involves:
- Reacting equimolar amounts of 8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one and 4-methoxybenzaldehyde in 5% ethanolic potassium hydroxide under ambient conditions for 6 hours .
- Isolation via precipitation and recrystallization from methanol yields the product (typical yield: 85–90%).
Key Considerations : - Base Selection : KOH in ethanol ensures efficient enolate formation.
- Reaction Monitoring : TLC or HPLC can track aldehyde consumption.
- Yield Optimization : Excess aldehyde or extended reaction times may reduce byproducts like aldol adducts .
Q. How is the crystal structure of this compound determined, and what are its critical crystallographic parameters?
X-ray diffraction (XRD) is the gold standard. Representative data for analogous carbazole derivatives include:
| Parameter | Value | Source |
|---|---|---|
| Space group | Orthorhombic, Pbca | |
| Unit cell (Å) | a = 6.7353, b = 16.1393, c = 25.9549 | |
| Z | 8 | |
| R-factor | 0.050 (F² > 2σ(F²)) | |
| Hydrogen bonding | N–H⋯O (R₂²(10) motif) | |
| Methodology : |
- Use a diffractometer (e.g., Oxford Xcalibur Ruby Gemini) with CuKα radiation (λ = 1.54184 Å) .
- Refinement via SHELXL-2018/3 (anisotropic displacement parameters for non-H atoms) .
Advanced Research Questions
Q. How do non-covalent interactions (e.g., hydrogen bonds) influence the solid-state packing of this compound?
Intermolecular N–H⋯O hydrogen bonds form R₂²(10) ring motifs, stabilizing the crystal lattice (Table 1) . Table 1: Hydrogen Bond Geometry
| D–H⋯A | D–H (Å) | H⋯A (Å) | D⋯A (Å) | ∠D–H–A (°) |
|---|---|---|---|---|
| N9–H9⋯O1 | 0.86 | 2.10 | 2.945 | 166 |
| Analysis : |
Q. What conformational deviations are observed in the carbazole core, and how are they quantified?
The cyclohexene ring adopts a half-chair conformation, quantified via Cremer-Pople puckering parameters:
Q. How can conflicting crystallographic data (e.g., bond lengths/angles) be resolved during refinement?
Discrepancies arise from experimental resolution or thermal motion. Mitigation strategies:
- High-Resolution Data : Collect data to θ > 70° (e.g., θ = 72.5° in ).
- Constraints : Apply riding models for H atoms (C–H = 0.93–0.97 Å) .
- Validation Tools : Use checkCIF/PLATON to flag outliers (> 3σ) in bond distances/angles .
Methodological Challenges
Q. What analytical techniques are critical for characterizing synthetic impurities in this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
